molecular formula C16H15ClN6O3S2 B12144912 2-[4-amino-5-(2-chlorophenyl)(1,2,4-triazol-3-ylthio)]-N-(4-sulfamoylphenyl)ac etamide

2-[4-amino-5-(2-chlorophenyl)(1,2,4-triazol-3-ylthio)]-N-(4-sulfamoylphenyl)ac etamide

Cat. No.: B12144912
M. Wt: 438.9 g/mol
InChI Key: CYBSLSZNCAHVRY-UHFFFAOYSA-N
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Description

The compound 2-[4-amino-5-(2-chlorophenyl)(1,2,4-triazol-3-ylthio)]-N-(4-sulfamoylphenyl)acetamide is a 1,2,4-triazole-thio-acetamide derivative characterized by:

  • A 2-chlorophenyl substituent on the triazole ring.
  • A sulfamoylphenyl group on the acetamide moiety.

This structural framework is associated with anti-inflammatory and anti-exudative activities, as evidenced by studies on analogous compounds .

Properties

Molecular Formula

C16H15ClN6O3S2

Molecular Weight

438.9 g/mol

IUPAC Name

2-[[4-amino-5-(2-chlorophenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(4-sulfamoylphenyl)acetamide

InChI

InChI=1S/C16H15ClN6O3S2/c17-13-4-2-1-3-12(13)15-21-22-16(23(15)18)27-9-14(24)20-10-5-7-11(8-6-10)28(19,25)26/h1-8H,9,18H2,(H,20,24)(H2,19,25,26)

InChI Key

CYBSLSZNCAHVRY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2=NN=C(N2N)SCC(=O)NC3=CC=C(C=C3)S(=O)(=O)N)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-amino-5-(2-chlorophenyl)(1,2,4-triazol-3-ylthio)]-N-(4-sulfamoylphenyl)acetamide typically involves multiple steps. One common approach includes the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones.

    Introduction of the Chlorophenyl Group: This step involves the substitution of a hydrogen atom on the triazole ring with a chlorophenyl group, often using chlorophenyl halides in the presence of a base.

    Attachment of the Sulfamoylphenyl Group: The sulfamoylphenyl group is introduced through a nucleophilic substitution reaction, where a sulfamoyl chloride reacts with an amine group on the triazole ring.

    Final Assembly: The final step involves coupling the intermediate products to form the desired compound, often using coupling agents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino and sulfamoyl groups, using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can target the nitro groups, converting them to amines using reducing agents like sodium borohydride or hydrogen gas in the presence of a catalyst.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the chlorophenyl group, where nucleophiles like amines or thiols can replace the chlorine atom.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, hydrogen gas with a catalyst.

    Nucleophiles: Amines, thiols.

    Solvents: Common solvents include ethanol, methanol, and dichloromethane.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines.

Scientific Research Applications

2-[4-amino-5-(2-chlorophenyl)(1,2,4-triazol-3-ylthio)]-N-(4-sulfamoylphenyl)acetamide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as an antimicrobial, antifungal, and anticancer agent due to its ability to interact with biological targets.

    Pharmacology: The compound is studied for its pharmacokinetic properties and potential therapeutic effects in various diseases.

    Materials Science: It is explored for its use in the development of novel materials with specific electronic or optical properties.

    Biological Research: The compound is used as a tool to study biochemical pathways and molecular interactions.

Mechanism of Action

The mechanism of action of 2-[4-amino-5-(2-chlorophenyl)(1,2,4-triazol-3-ylthio)]-N-(4-sulfamoylphenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring and sulfamoylphenyl group are key functional groups that enable the compound to bind to these targets, modulating their activity and leading to the desired biological effects. The exact pathways involved can vary depending on the specific application and target.

Comparison with Similar Compounds

Structural Analogues and Pharmacological Activity

2-[[4-Amino-5-(2-pyridyl)-1,2,4-triazol-3-yl]thio]-N-(3-methylphenyl)acetamide (AS111)
  • Key Structural Differences :
    • Triazole substituent : 2-pyridyl instead of 2-chlorophenyl.
    • Acetamide substituent : 3-methylphenyl instead of 4-sulfamoylphenyl.
  • Activity :
    • Exhibited 1.28× higher anti-inflammatory activity than diclofenac sodium in a rat formalin edema model.
    • Mechanism: Likely involves cyclooxygenase-2 (COX-2) inhibition .
2-((4-Ethyl-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(4-sulfamoylphenyl)acetamide
  • Key Structural Differences :
    • Triazole substituent : Ethyl and furan-2-yl instead of 2-chlorophenyl.
    • Acetamide substituent : Same as target compound (4-sulfamoylphenyl).
  • Activity :
    • Demonstrated comparable anti-exudative activity to diclofenac sodium at 10 mg/kg .
2-[[4-Amino-5-(2,4-dichlorophenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(9-ethylcarbazol-3-yl)acetamide
  • Key Structural Differences :
    • Triazole substituent : 2,4-Dichlorophenyl (enhanced halogenation).
    • Acetamide substituent : 9-ethylcarbazol-3-yl (bulky aromatic group).
  • Activity: No explicit data provided, but increased halogenation may improve lipophilicity and target binding .

Impact of Substituents on Activity

Substituent Effects on the Triazole Ring:
Triazole Substituent Electronic/Hydrophobic Profile Observed Activity
2-Chlorophenyl Electron-withdrawing, moderate lipophilicity Baseline activity (assumed)
2-Pyridyl Electron-deficient, polar Enhanced COX-2 inhibition (1.28× diclofenac)
Furan-2-yl Electron-rich, less hydrophobic Comparable anti-exudative activity
Substituent Effects on the Acetamide Moiety:
Acetamide Substituent Functional Role
4-Sulfamoylphenyl Hydrogen-bond donor (SO₂NH₂), enhances solubility
3-Methylphenyl Hydrophobic, improves membrane permeability
9-Ethylcarbazol-3-yl Bulky aromatic, may influence receptor specificity

Comparative Data Table

Compound Name Triazole Substituent Acetamide Substituent Key Activity Reference
Target Compound 2-Chlorophenyl 4-Sulfamoylphenyl Anti-inflammatory (assumed)
AS111 2-Pyridyl 3-Methylphenyl 1.28× diclofenac (anti-inflammatory)
Furan Derivative Furan-2-yl 4-Sulfamoylphenyl Comparable anti-exudative activity
4-Butylphenyl Derivative 2-Chlorophenyl 4-Butylphenyl Undisclosed (structural analog)

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